

Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-Bromo-1,2-benzisoxazole

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Compound of Interest

Compound Name: *6-Bromo-1,2-benzisoxazole*

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Introduction and Applications

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, including anticonvulsants and other therapeutic agents.^[1] The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and drug development for the generation of novel molecular entities with potential biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon (C-C) bonds.^{[2][3]} Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal strategy for the derivatization of heteroaryl halides like **6-Bromo-1,2-benzisoxazole**.^{[4][5]}

This document provides a detailed guide for performing the Suzuki-Miyaura coupling reaction with **6-Bromo-1,2-benzisoxazole**, including a generalized protocol, representative reaction conditions, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or boronic ester) with an organohalide (in this case, **6-Bromo-1,2-benzisoxazole**) in the presence of a palladium catalyst and a base.^[3] The reaction proceeds via a well-established catalytic cycle involving three key steps:^{[2][6]}

- Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of **6-Bromo-1,2-benzisoxazole** to form a Palladium(II) complex.[2]
- Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.[3][6]
- Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Data Presentation: Representative Reaction Conditions

The successful coupling of heteroaryl halides is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of heteroaryl bromides, which can be adapted for **6-Bromo-1,2-benzisoxazole**.

Entry	Aryl Boronic Acid/Ester	Catalyst System (mol%)	Base (equiv)	Solvent	Temp (°C)	Yield (%)	Reference
1	4-Tolylboronic acid	PdCl ₂ (5) / SPhos(10)	Cs ₂ CO ₃ (2.0)	Dioxane	120	~60-80 ¹	[7]
2	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃ (2.0)	Dioxane/H ₂ O (4:1)	100	High ¹	[2][8]
3	Heteroaryl boronic acid	Pd ₂ (dba) ₃ (2) / JohnPhos (8)	Cs ₂ CO ₃ (3.0)	THF/H ₂ O (5:1)	40	Good ¹	[2]
4	Various aryl boronic acids	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄ (2.0)	Dioxane/H ₂ O (4:1)	60-100 ₁	Good to Excellent	[4][9]
5	p-Tolyl boronic acid	Pd/SPhos G2 precatalyst (5)	K ₂ CO ₃ (3.0)	H ₂ O/Acetonitrile (4:1)	37	High ¹	[10]

¹Yields are representative for analogous heteroaryl bromide substrates and may require optimization for **6-Bromo-1,2-benzisoxazole**.

Visualizations

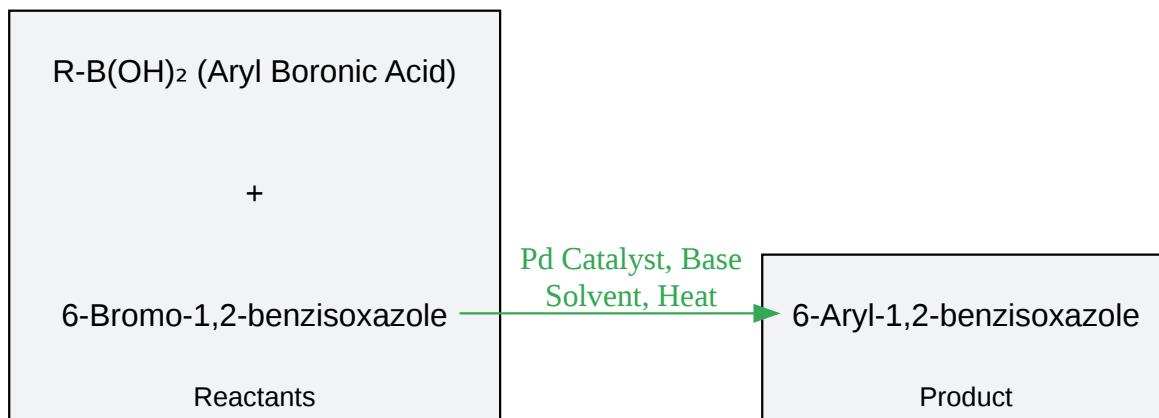


Figure 1: General scheme for the Suzuki-Miyaura coupling of 6-Bromo-1,2-benzisoxazole.

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Caption: General scheme for the Suzuki-Miyaura coupling.

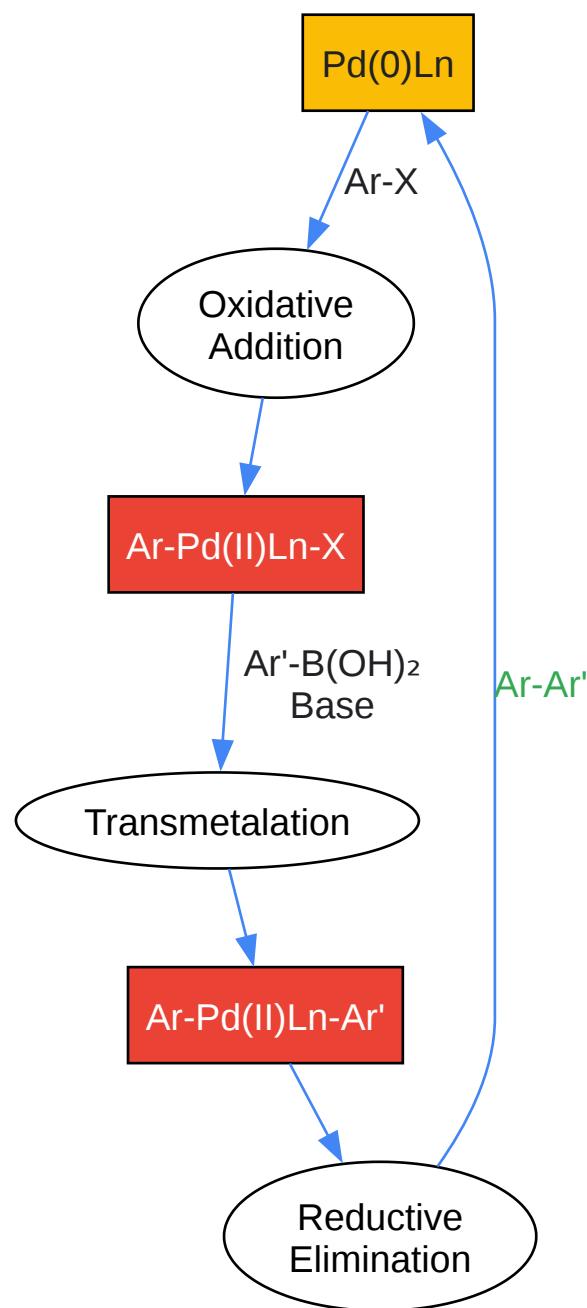


Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

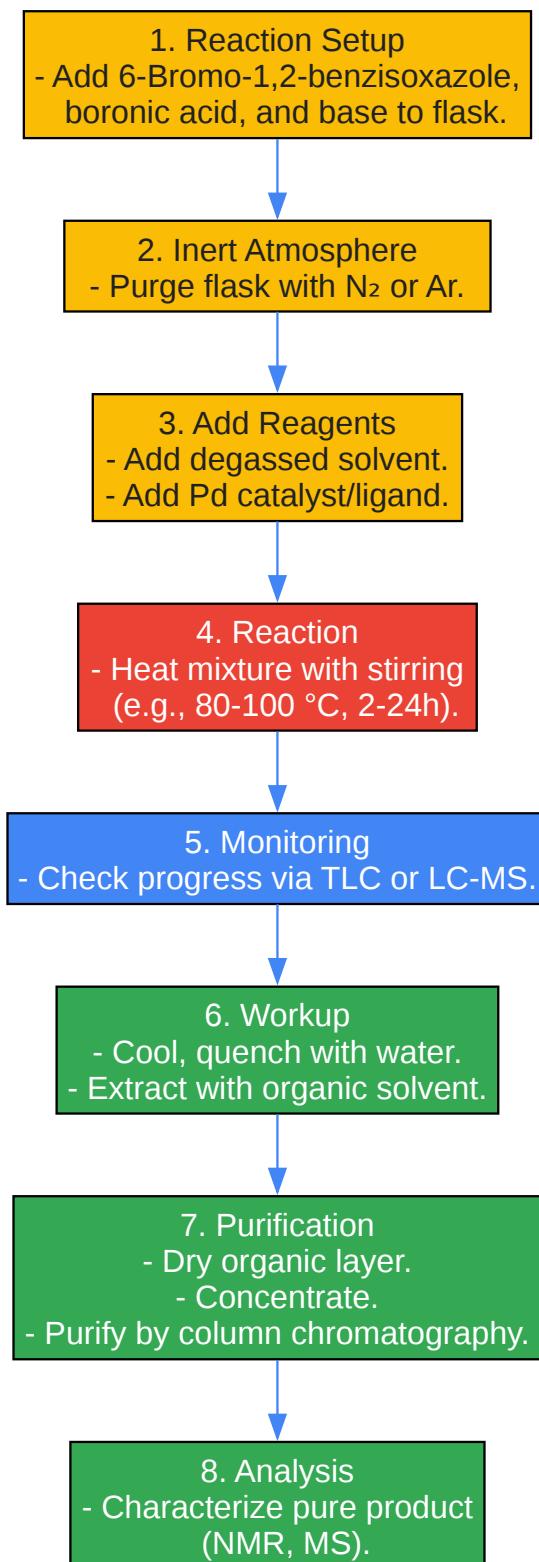


Figure 3: General experimental workflow.

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Caption: General experimental workflow.

Detailed Experimental Protocol

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of **6-Bromo-1,2-benzisoxazole**.

Materials and Reagents:

- **6-Bromo-1,2-benzisoxazole** (1.0 equiv)
- Arylboronic acid or ester (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or a precatalyst, 1-5 mol%)
- Ligand, if required (e.g., SPhos, JohnPhos, 2-10 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 , 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
- Degassed water (if using an aqueous system)
- Round-bottom flask or reaction vial with a magnetic stir bar
- Condenser and inert gas line (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Ethyl acetate (EtOAc) for extraction
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, combine **6-Bromo-1,2-benzisoxazole** (1.0 equiv), the arylboronic acid (1.2 equiv), and

the base (e.g., K_2CO_3 , 2.0 equiv).[8] If using a solid palladium catalyst and ligand, they can be added at this stage.[4]

- **Inert Atmosphere:** Seal the flask with a septum, and attach it to a condenser under an inert atmosphere. Purge the system with nitrogen or argon for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the $Pd(0)$ catalyst.[8]
- **Solvent and Catalyst Addition:** Through the septum, add the degassed anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe.[8][11] The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for at least 20 minutes. If the catalyst is added as a solution, it should be done at this point.
- **Reaction Execution:** Lower the flask into a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[2][8] Stir the mixture vigorously for the required duration (typically ranging from 2 to 24 hours).
- **Monitoring:** Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (**6-Bromo-1,2-benzisoxazole**) is consumed.[8]
- **Workup:** Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate.[4]
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic phase with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous Na_2SO_4 or $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][8]
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexanes) should be chosen based on the polarity of the product, as determined by initial TLC analysis.[4] The pure fractions are then combined and concentrated to yield the final 6-aryl-1,2-benzisoxazole product.

Troubleshooting and Optimization

- **Low Yield:** If the reaction shows low conversion, consider screening different ligands, as the ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction steps.[7][12] N-heterocyclic carbene (NHC) ligands or bulky electron-rich phosphine ligands like SPhos can be effective for challenging substrates.[4][7] Increasing the temperature or reaction time may also improve yield.
- **Catalyst Deactivation:** The presence of nitrogen atoms in the 1,2-benzisoxazole ring can sometimes coordinate to the palladium center, leading to catalyst inhibition.[13] Using a more robust precatalyst or a higher catalyst loading might be necessary. Ensure all reagents and solvents are properly degassed to prevent oxidative deactivation.[8]
- **Protodeboronation:** A common side reaction is the cleavage of the C-B bond of the boronic acid, especially with heteroaryl boronic acids.[13] Using a boronic ester (e.g., a pinacol ester) or anhydrous conditions with a non-aqueous base can sometimes mitigate this issue.[6][13]
- **Homocoupling:** The formation of biaryl products from the boronic acid (R-R) can occur, often due to the presence of oxygen.[14] Rigorous exclusion of air is the best preventative measure.

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